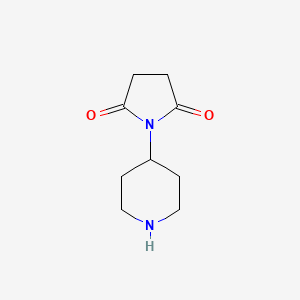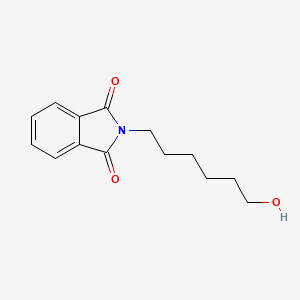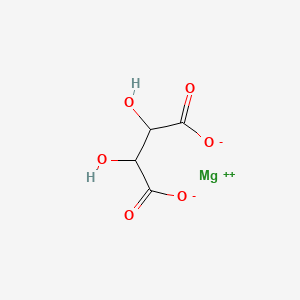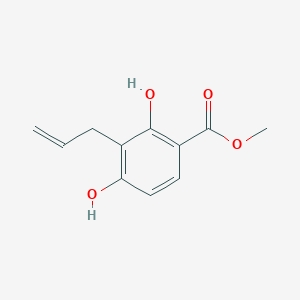
2-benzyl-2,3-dihydroisoquinolin-4(1H)-one
Übersicht
Beschreibung
2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the isoquinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one typically involves the Pictet-Spengler reaction, which is a well-known method for constructing isoquinoline derivatives. The reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions, followed by cyclization to form the isoquinoline ring.
Pictet-Spengler Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of isoquinoline-4-one derivatives.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can yield 2-benzyl-1,2,3,4-tetrahydroisoquinoline.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex isoquinoline derivatives.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine
- Explored as a lead compound for the development of new pharmaceuticals.
- Potential applications in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.
-
Industry
- Utilized in the synthesis of dyes and pigments.
- Potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one can be compared with other isoquinoline derivatives, such as:
-
2-Phenyl-2,3-dihydroisoquinolin-4(1H)-one
- Similar structure but with a phenyl group instead of a benzyl group.
- Different reactivity and potential applications.
-
1,2,3,4-Tetrahydroisoquinoline
- Lacks the benzyl group and has a fully saturated ring system.
- Different chemical properties and biological activities.
-
Isoquinoline
- The parent compound with an unsaturated ring system.
- Used as a starting material for the synthesis of various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-benzyl-1,3-dihydroisoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16-12-17(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMROQWKQZGYVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514688 | |
| Record name | 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53667-19-9 | |
| Record name | 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


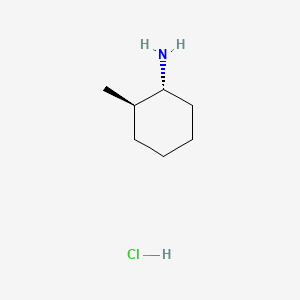

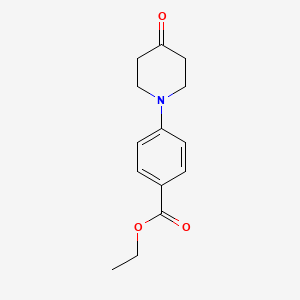
![Ethyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B1611156.png)


![3-[(2-Methylthio)phenyl]-1-propene](/img/structure/B1611163.png)

